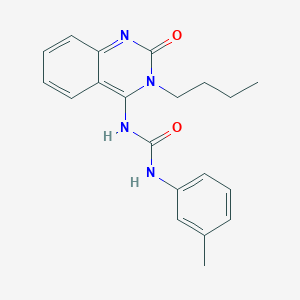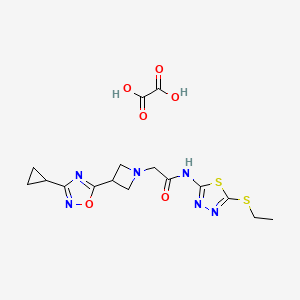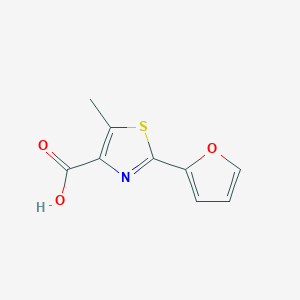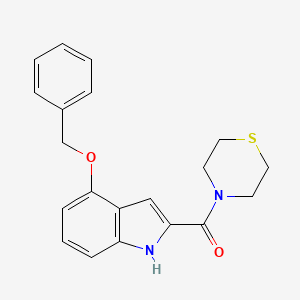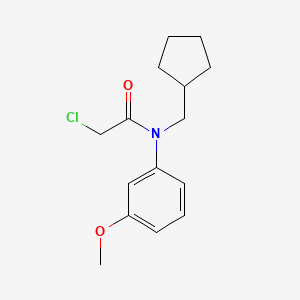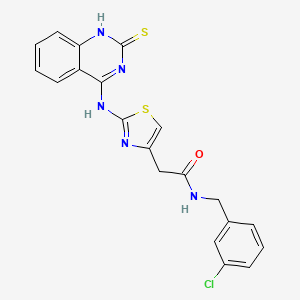![molecular formula C15H20N4O B2398312 1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol CAS No. 2379971-90-9](/img/structure/B2398312.png)
1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol” is a complex organic molecule that contains a cyclohexyl group, a pyrido[3,4-d]pyrimidin-4-ylamino group, and an ethanol group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a cyclohexyl ring, a pyrido[3,4-d]pyrimidine ring system, and an ethanol group. The exact 3D structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the ethanol group might be involved in reactions with acids or bases, while the pyrido[3,4-d]pyrimidine ring system might participate in aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the ethanol group might make it polar and capable of forming hydrogen bonds, while the aromatic pyrido[3,4-d]pyrimidine ring system might contribute to its stability and possibly its fluorescence properties .Safety And Hazards
Orientations Futures
The future research directions for this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. For instance, given the known biological activity of many pyrimidine derivatives, it might be interesting to explore the potential therapeutic applications of this compound .
Propriétés
IUPAC Name |
1-cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c20-14(11-4-2-1-3-5-11)9-17-15-12-6-7-16-8-13(12)18-10-19-15/h6-8,10-11,14,20H,1-5,9H2,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNNHVHLRDUUQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC2=NC=NC3=C2C=CN=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-2-[(2,3,4-trifluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2398229.png)
![[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol](/img/structure/B2398230.png)
![Ethyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2398232.png)
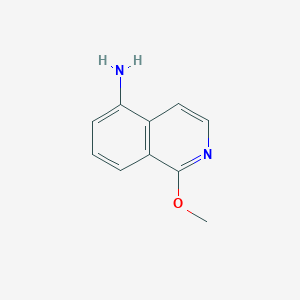
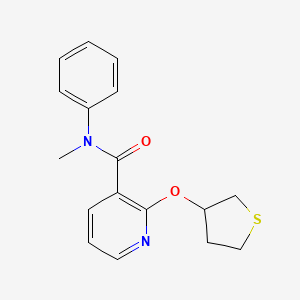
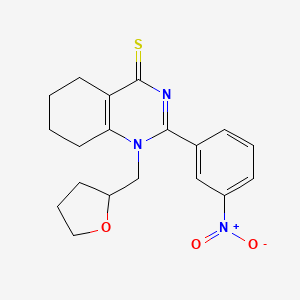
![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)
